molecular formula C17H14N2O3S B14300233 2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one CAS No. 112396-04-0

2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one

Cat. No.: B14300233
CAS No.: 112396-04-0
M. Wt: 326.4 g/mol
InChI Key: RASOHPGMUZDGBU-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through interactions with cellular receptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

Similar compounds to 2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one include other naphthyridines and benzothiazines. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 1,8-naphthyridines are known for their antibacterial properties and use in drug development . The unique combination of the naphthyridine and benzothiazine moieties in this compound sets it apart from other related compounds .

Properties

CAS No.

112396-04-0

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

2,3-dimethoxy-6H-1,6-naphthyridino[6,7-c][1,3]benzothiazin-8-one

InChI

InChI=1S/C17H14N2O3S/c1-21-14-6-11-13-7-12-10(4-3-5-18-12)17(20)19(13)9-23-16(11)8-15(14)22-2/h3-8H,9H2,1-2H3

InChI Key

RASOHPGMUZDGBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC4=C(C=CC=N4)C(=O)N3CS2)OC

Origin of Product

United States

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